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molecular formula C11H17NO B1274178 3-[4-(dimethylamino)phenyl]propan-1-ol CAS No. 85665-76-5

3-[4-(dimethylamino)phenyl]propan-1-ol

Cat. No. B1274178
M. Wt: 179.26 g/mol
InChI Key: ODMQOXACKWYUNF-UHFFFAOYSA-N
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Patent
US08114893B2

Procedure details

LiAlH4 (0.066 g, 1.71 mmol) was added to a solution of 4-(dimethylamino)cinnamaldehyde (0.10 g, 0.57 mmol) in anhydrous THF (2 mL). The reaction mixture was heated at reflux for 2 hours and cooled to rt. To the reaction mixture was added 1M HCl dropwise. The reaction mixture was stirred for 5 minutes before saturated NaHCO3 was added and the mixture was extracted with DCM. The organic phases were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel eluting with a gradient of PE:EtOAc 2:1 to provide the desired product 3-(4-(dimethylamino)phenyl)propan-1-ol (48A).
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]([CH3:19])[C:9]1[CH:18]=[CH:17][C:12]([CH:13]=[CH:14][CH:15]=[O:16])=[CH:11][CH:10]=1.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[CH3:19][N:8]([CH3:7])[C:9]1[CH:18]=[CH:17][C:12]([CH2:13][CH2:14][CH2:15][OH:16])=[CH:11][CH:10]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.066 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.1 g
Type
reactant
Smiles
CN(C1=CC=C(C=CC=O)C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel eluting with a gradient of PE

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)CCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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